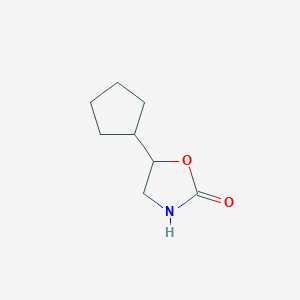

5-Cyclopentyloxazolidin-2-one

説明

5-Cyclopentyloxazolidin-2-one, also known as clopidol, is an organic compound used in animal feed additives1. It has a molecular formula of C8H13NO2 and a molecular weight of 155.19 g/mol1.

Molecular Structure Analysis

The molecular structure of 5-Cyclopentyloxazolidin-2-one consists of a five-membered oxazolidinone ring attached to a cyclopentyl group1. However, detailed structural analysis such as bond lengths, angles, and conformational properties are not available in the search results.

Chemical Reactions Analysis

Specific chemical reactions involving 5-Cyclopentyloxazolidin-2-one are not available in the search results. However, oxazolidin-2-ones are known to be involved in various chemical reactions due to their versatile scaffold3.

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Cyclopentyloxazolidin-2-one are not specified in the search results. However, it’s known that the compound has a molecular formula of C8H13NO2 and a molecular weight of 155.19 g/mol1.

科学的研究の応用

Antibacterial Activity

- Scientific Field : Antimicrobials

- Summary of Application : Oxazolidin-2-Ones have been used as a new class of antibacterial agents with a unique mechanism of action . They have gained popularity in synthetic organic chemistry for their use as chiral auxiliary in stereoselective transformations .

- Methods of Application : Oxazolidin-2-One antibacterial agents are prepared by chemical synthesis via diverse synthetic routes that have been extensively studied in academic and industrial labs .

- Results or Outcomes : The introduction of linezolid, an oxazolidin-2-one based antibacterial agent, has shown promising results in the pharmaceutical market . It has been effective against microbes that have become resistant to antibiotic drug therapy .

Photocatalysts in Energy and Environmental Science

- Scientific Field : Energy and Environmental Science

- Summary of Application : The physiochemical merits of g-C3N4-based photocatalysts, which can be derived from Oxazolidin-2-Ones, have garnered increasing interest .

- Methods of Application : A bio-transformation of the ZnMn2O4 gel was employed to introduce highly-ordered modulation during melamine pyrolysis .

- Results or Outcomes : The photocatalysts have shown potential in practical applications, but there is a gap between fundamental research and practical applications due to insufficient layer detachment .

Natural Product Synthesis

- Scientific Field : Organic Chemistry

- Summary of Application : The [5+2] cycloaddition is a powerful reaction to access seven-membered ring systems existing in complex natural products and pharmaceuticals . Oxazolidin-2-Ones can be used in these cycloadditions .

- Methods of Application : The [5+2] cycloadditions have influenced the logical process of the synthesis .

- Results or Outcomes : This method has been used in the synthesis of complex natural products .

Synthesis of 4,5-Disubstituted Oxazolidin-2-One Scaffolds

- Scientific Field : Organic Synthesis

- Summary of Application : An efficient approach toward the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds has been reported .

- Methods of Application : The developed approach is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .

- Results or Outcomes : This method allows for the rapid synthesis of a range of oxazolidin-2-one building blocks .

Medicinal Chemistry

- Scientific Field : Medicinal Chemistry

- Summary of Application : Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry . Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery .

- Methods of Application : Linezolid was pioneered as the first approved drug containing an oxazolidinone ring as the pharmacophore group . Numerous analogues have been developed since its arrival on the market in 2000 .

Antibacterial Activity and Chemistry

- Scientific Field : Antimicrobials

- Summary of Application : The oxazolidin-2-one antibacterial class of compounds is considered as one of the most important new class of antibacterials to emerge in the last 30 years, with potent activity against multidrug-resistant Gram-positive bacteria .

- Methods of Application : Linezolid and other oxazolidin-2-one antibacterial agents are currently prepared by chemical synthesis via diverse synthetic routes that have been extensively studied in academic and industrial labs .

- Results or Outcomes : The introduction in the pharmaceutical market of linezolid, an oxazolidin-2-one based new class of antibacterial agents with a unique mechanism of action, this cyclic carbamate bought a wider popularity and interest for the scientific community .

Safety And Hazards

Specific safety and hazard information for 5-Cyclopentyloxazolidin-2-one is not available in the search results. However, it’s important to handle all chemicals with care and follow safety guidelines to prevent health hazards4.

将来の方向性

The future directions of research involving 5-Cyclopentyloxazolidin-2-one are not specified in the search results. However, oxazolidin-2-ones, in general, are gaining interest in the scientific community due to their diverse biological applications3.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.

特性

IUPAC Name |

5-cyclopentyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8-9-5-7(11-8)6-3-1-2-4-6/h6-7H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMUSAHFVCIBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopentyloxazolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1487871.png)

![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1487872.png)

![1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487873.png)

![3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1487885.png)

![4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine](/img/structure/B1487886.png)

![2-(p-Tolyl)spiro[3.3]heptan-2-amine](/img/structure/B1487887.png)